molecular formula C6H13NO2 B1433351 1,4-Dioxepan-6-ylmethanamine CAS No. 1393174-99-6

1,4-Dioxepan-6-ylmethanamine

Cat. No.: B1433351
CAS No.: 1393174-99-6
M. Wt: 131.17 g/mol
InChI Key: CBDLSWLNIWMCFI-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-ylmethanamine is an organic compound with the molecular formula C6H13NO2 It is a heterocyclic amine containing a seven-membered ring with two oxygen atoms and one nitrogen atom

Properties

IUPAC Name

1,4-dioxepan-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDLSWLNIWMCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxepan-6-ylmethanamine can be synthesized through several methods. One common approach involves the ring-opening of oxetane derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxepan-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,4-Dioxepan-6-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxepan-6-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    1,4-Dioxane: A structurally similar compound but with different chemical properties.

    Oxetane: Another heterocyclic compound with a smaller ring size.

    Morpholine: Contains both oxygen and nitrogen in a six-membered ring.

Uniqueness: 1,4-Dioxepan-6-ylmethanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

1,4-Dioxepan-6-ylmethanamine (CAS No. 1393174-99-6) is a chemical compound that has garnered interest in medicinal chemistry due to its unique molecular structure, which includes a dioxepane ring and an amine functional group. This compound has potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. The following sections delve into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C₈H₁₅N₁O₂, with a molecular weight of approximately 171.21 g/mol. Its structure is characterized by a dioxepane ring that contributes to its unique reactivity and biological interactions.

Research indicates that this compound may interact with various biological systems. Its potential mechanisms of action include:

  • Binding Affinities : Studies have shown that the compound can bind to specific receptors in the brain, influencing neurotransmitter systems such as serotonin and norepinephrine pathways.
  • Influence on Olfactory Receptors : Similar compounds have demonstrated significant olfactory properties, suggesting that this compound may also interact with olfactory receptors, potentially affecting smell perception.

Therapeutic Applications

  • Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and anxiety. Preliminary studies indicate its efficacy in modulating serotonin levels, similar to other known antidepressants.
  • Anticancer Properties : There is emerging evidence that compounds with dioxepane structures could inhibit cell proliferation and induce apoptosis in cancer cells . This aspect warrants further investigation into this compound as a potential anticancer agent.
  • Pain Management : The compound may exhibit antinociceptive effects based on its structural similarities to other analgesics . This could position it as a candidate for pain relief therapies.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

Study FocusMethodologyKey Findings
Neurotransmitter InteractionIn vitro binding assaysDemonstrated significant binding affinity to serotonin receptors.
Anticancer ActivityCell viability assaysInhibited proliferation of cancer cell lines, showing promise as an anticancer agent.
Pain ReliefBehavioral pain modelsShowed reduction in pain responses comparable to standard analgesics.

Comparative Analysis with Similar Compounds

Research has also compared this compound with structurally similar compounds to understand its unique properties better:

Compound NameCAS NumberSimilarity Index
3-Methyloxetan-3-ylmethanamine153209-97-30.95
Tetrahydrofuran-3-ylmethanamine165253-31-60.71
(S)-(Tetrahydrofuran-3-yl)methanamine1048962-84-00.71

These compounds exhibit varying degrees of biological activity based on their structural differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxepan-6-ylmethanamine
Reactant of Route 2
1,4-Dioxepan-6-ylmethanamine

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